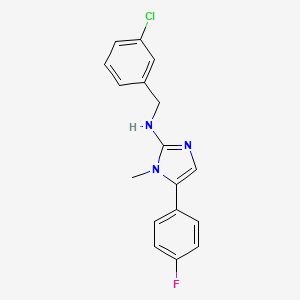![molecular formula C18H15NO4 B11569787 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11569787.png)
2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthofuran core.
Functional Group Modifications: Additional functional group modifications may be carried out to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the naphthofuran or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone Derivatives: Compounds with similar naphthofuran cores but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different core structures.
Uniqueness
2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is unique due to its specific combination of a naphthofuran core and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-methyl-3-(pyrrolidine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C18H15NO4/c1-10-13(18(22)19-8-4-5-9-19)14-15(20)11-6-2-3-7-12(11)16(21)17(14)23-10/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
FSUJMOUCPBELOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11569704.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide](/img/structure/B11569712.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11569718.png)
![N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B11569735.png)
![2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B11569737.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11569739.png)
![3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11569744.png)
![4-Chloro-N-({N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11569746.png)
![(5Z)-5-(2-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569752.png)
![7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B11569755.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B11569772.png)
![2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11569774.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11569780.png)
